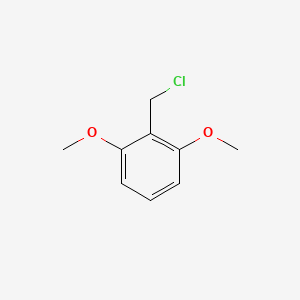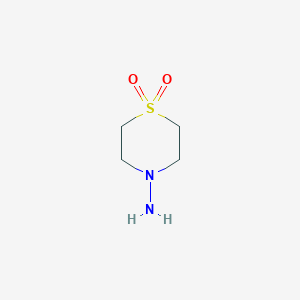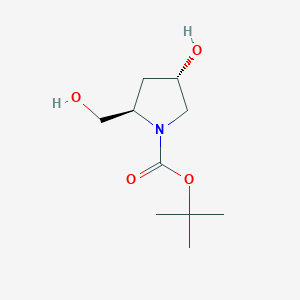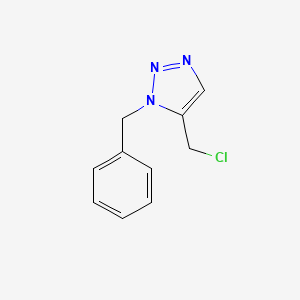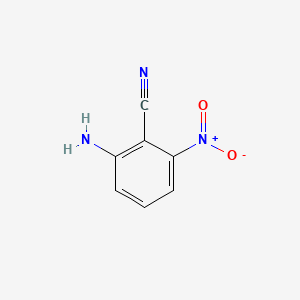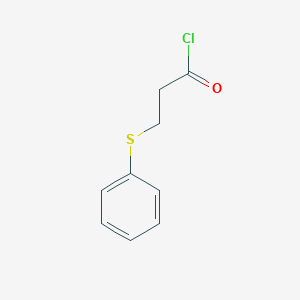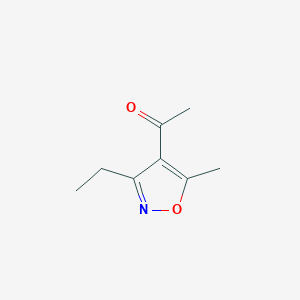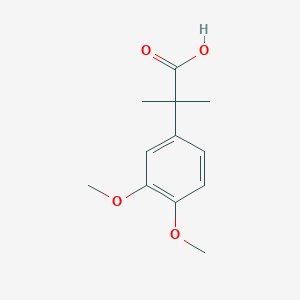
2-(3,4-二甲氧基苯基)-2-甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propanoic acid moiety attached to the benzene ring
科学研究应用
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine have been reported to have activity as a monoamine oxidase inhibitor .
Mode of Action
It’s worth noting that related compounds like 3,4-dimethoxyphenethylamine are known to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with similar compounds .
Result of Action
Related compounds like 3,4-dimethoxyphenethylamine are known to inhibit monoamine oxidase, which could potentially affect neurotransmitter levels .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by factors such as ph and temperature .
生化分析
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . This interaction is crucial for the compound’s role in metabolic pathways and its influence on cellular functions.
Cellular Effects
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to stimulate γ globin gene expression and erythropoiesis in vivo, which is significant for the treatment of β hemoglobinopathies and other anemias . Additionally, it can inhibit cellular physiology and has antimicrobial properties .
Molecular Mechanism
The molecular mechanism of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it interacts with aromatic-amino-acid aminotransferase, which plays a role in the metabolism of aromatic amino acids . This interaction can lead to significant changes in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can cause delayed and immediate effects from short and long-term exposure
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as stimulating erythropoiesis and inhibiting cellular physiology . At higher doses, it can cause toxic or adverse effects. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid within cells and tissues are important for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then subjected to further reactions to introduce the propanoic acid group .
Industrial Production Methods: Industrial production of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper chromite or palladium on carbon may be employed to facilitate the reactions .
化学反应分析
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
相似化合物的比较
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.
3,4-Dimethoxycinnamic acid: Contains a double bond in the propanoic acid chain.
3,4-Dimethoxybenzoic acid: Lacks the propanoic acid chain, having a carboxylic acid group directly attached to the benzene ring.
Uniqueness: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both methoxy groups and the methyl-substituted propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSMQKBNNJVGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482824 |
Source


|
| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59212-11-2 |
Source


|
| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
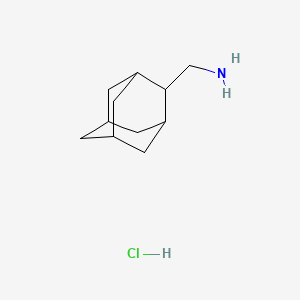
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)
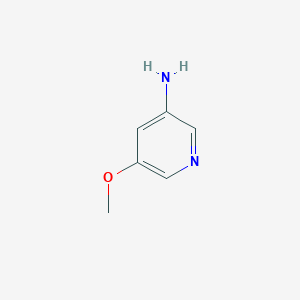
![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
